6-Ethoxybenzothiazol-2-amine monohydrochloride
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Overview
Description
6-Ethoxybenzothiazol-2-amine monohydrochloride is a heterocyclic organic compound with the molecular formula C9H10N2OS.HCl and a molecular weight of 230.714440 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxybenzothiazol-2-amine monohydrochloride typically involves the reaction of 2-amino-6-ethoxybenzothiazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the monohydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxybenzothiazol-2-amine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides or sulfones, while substitution reactions can yield various substituted benzothiazole derivatives .
Scientific Research Applications
6-Ethoxybenzothiazol-2-amine monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxybenzothiazol-2-amine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s neurotropic and antioxidant properties are believed to be mediated through its ability to modulate oxidative stress and protect cellular membranes . Additionally, its actoprotective effects may involve the enhancement of energy metabolism and reduction of fatigue .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-ethoxybenzothiazole: This compound is structurally similar but lacks the hydrochloride salt form.
Metaprot (ethylthiobenzimidazole): Known for its actoprotective properties, it has a similar chemical structure and is used as a reference drug in studies.
Ladasten (adamantylbromophenylamine): Another actoprotector with psycho- and immunostimulating activity, differing in chemical structure but comparable in function.
Uniqueness
6-Ethoxybenzothiazol-2-amine monohydrochloride stands out due to its combination of neurotropic, antioxidant, and actoprotective properties, making it a versatile compound for various research applications .
Properties
CAS No. |
71411-81-9 |
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Molecular Formula |
C9H11ClN2OS |
Molecular Weight |
230.72 g/mol |
IUPAC Name |
6-ethoxy-1,3-benzothiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H10N2OS.ClH/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7;/h3-5H,2H2,1H3,(H2,10,11);1H |
InChI Key |
BYUYQWDSFSVEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N.Cl |
Origin of Product |
United States |
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